molecular formula C18H14O5 B12648445 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- CAS No. 38165-75-2

9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

Cat. No.: B12648445
CAS No.: 38165-75-2
M. Wt: 310.3 g/mol
InChI Key: KPCFDDJXJDHKNH-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 1,8-bis(acetyloxy)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two acetyloxy groups attached to the 1 and 8 positions of the anthracenone structure

Preparation Methods

The synthesis of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- typically involves the acetylation of 9(10H)-anthracenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete acetylation. Industrial production methods may involve similar procedures but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9(10H)-Anthracenone, 1,8-bis(acetyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound back to its parent anthracene structure. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide can facilitate these reactions.

Scientific Research Applications

9(10H)-Anthracenone, 1,8-bis(acetyloxy)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The compound’s aromatic structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.

Comparison with Similar Compounds

Similar compounds to 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- include:

Properties

CAS No.

38165-75-2

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

2-[8-(carboxymethyl)-9-oxo-10H-anthracen-1-yl]acetic acid

InChI

InChI=1S/C18H14O5/c19-14(20)8-12-5-1-3-10-7-11-4-2-6-13(9-15(21)22)17(11)18(23)16(10)12/h1-6H,7-9H2,(H,19,20)(H,21,22)

InChI Key

KPCFDDJXJDHKNH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)CC(=O)O)C(=O)C3=C1C=CC=C3CC(=O)O

Origin of Product

United States

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